Cas no 1628703-41-2 (2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
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- 2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Benzofuran, 5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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- インチ: 1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-8-12-9(5-6-17-12)7-11(10)16/h5-8H,1-4H3
- InChIKey: OOUHXMQEKDTEOA-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(B3OC(C)(C)C(C)(C)O3)=C(F)C=C2C=C1
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1608735-0.05g |
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628703-41-2 | 95% | 0.05g |
$312.0 | 2023-07-08 | |
Enamine | EN300-1608735-1.0g |
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628703-41-2 | 95% | 1.0g |
$1343.0 | 2023-07-08 | |
Enamine | EN300-1608735-0.1g |
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628703-41-2 | 95% | 0.1g |
$466.0 | 2023-07-08 | |
Enamine | EN300-1608735-0.25g |
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628703-41-2 | 95% | 0.25g |
$666.0 | 2023-07-08 | |
Enamine | EN300-1608735-2.5g |
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628703-41-2 | 95% | 2.5g |
$2631.0 | 2023-07-08 | |
Enamine | EN300-1608735-5.0g |
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628703-41-2 | 95% | 5.0g |
$3894.0 | 2023-07-08 | |
Chemenu | CM430403-1g |
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628703-41-2 | 95%+ | 1g |
$1473 | 2023-02-17 | |
Enamine | EN300-1608735-1000mg |
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628703-41-2 | 95.0% | 1000mg |
$1343.0 | 2023-09-23 | |
Enamine | EN300-1608735-100mg |
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628703-41-2 | 95.0% | 100mg |
$466.0 | 2023-09-23 | |
A2B Chem LLC | AX27140-250mg |
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628703-41-2 | 95% | 250mg |
$737.00 | 2024-04-20 |
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
Introduction to CAS No. 1628703-41-2: 2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The compound CAS No. 1628703-41-2, also known as 2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a highly specialized boronic ester with significant applications in organic synthesis and materials science. This compound has garnered attention in recent years due to its unique structural properties and its role in facilitating complex chemical transformations. The molecule combines a fluorobenzofuran moiety with a tetramethylboronate group, making it a versatile building block for constructing advanced functional materials.
Recent studies have highlighted the importance of fluorobenzofuran derivatives in drug discovery and optoelectronic applications. The incorporation of the fluorine atom at the 5-position of the benzofuran ring introduces electronic and steric effects that enhance the compound's reactivity and selectivity in various reactions. Moreover, the tetramethylboronate group serves as a valuable directing unit for cross-coupling reactions, enabling the synthesis of intricate molecular architectures.
The synthesis of this compound typically involves a multi-step process that begins with the preparation of the benzofuran derivative. Researchers have optimized conditions to ensure high yields and purity levels. For instance, recent advancements in catalytic methods have allowed for more efficient formation of the boronate ester group under mild reaction conditions. These improvements have significantly contributed to the scalability of this compound's production.
In terms of applications, boronic esters like CAS No. 1628703-41-2 are widely used in Suzuki-Miyaura coupling reactions. This reaction is pivotal in constructing biaryl structures that are integral to modern pharmaceuticals and agrochemicals. Additionally, the compound's compatibility with other coupling reactions makes it a valuable tool in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and perovskite solar cells.
Recent research has also explored the use of this compound in bioconjugation chemistry. Its ability to undergo selective transformations under physiological conditions has opened new avenues for drug delivery systems and bioimaging agents. The integration of fluorobenzofuran moieties into these systems enhances their stability and targeting efficiency.
From an environmental standpoint, the development of sustainable synthetic routes for CAS No. 1628703-41-2 has been a focal point for researchers. Green chemistry principles are increasingly being applied to minimize waste and reduce energy consumption during production. These efforts align with global initiatives aimed at promoting eco-friendly chemical manufacturing practices.
In conclusion, CAS No. 1628703-41-2 represents a cutting-edge material with vast potential across multiple disciplines. Its unique chemical properties and versatility make it an essential component in contemporary organic synthesis and materials development. As research continues to uncover new applications and optimize synthetic methodologies, this compound will undoubtedly play an even more prominent role in advancing scientific innovation.
1628703-41-2 (2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
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